Penicilloate

Beschreibung

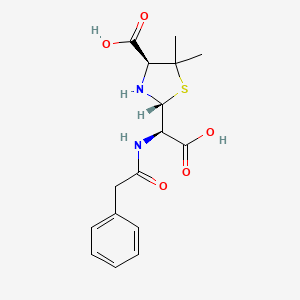

Structure

3D Structure

Eigenschaften

CAS-Nummer |

87492-68-0 |

|---|---|

Molekularformel |

C16H20N2O5S |

Molekulargewicht |

352.4 g/mol |

IUPAC-Name |

(2R,4S)-2-[(R)-carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C16H20N2O5S/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23)/t11-,12-,13+/m0/s1 |

InChI-Schlüssel |

HCYWNSXLUZRKJX-RWMBFGLXSA-N |

SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C |

Isomerische SMILES |

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C |

Kanonische SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C |

Synonyme |

(2R,4S)-2-((R)-Carboxy((phenylacetyl)amino)methyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid 4-carboxy-5,5-dimethyl-alpha-((phenylacetyl)amino)-2-thiazolidineacetic acid benzylpenicilloic acid benzylpenicilloic acid, disodium salt, (2R-(2alpha(R*),4beta))-isomer benzylpenicilloic acid, monosodium salt benzylpenicilloic acid, sodium salt, (2R-(2alpha(R*),4beta))-isomer sodium benzylpenicilloate |

Herkunft des Produkts |

United States |

Mechanisms of Penicilloate Formation and Transformation

Enzymatic Hydrolysis of Beta-Lactam Antibiotics to Penicilloate (B82564)

Beta-lactamases and penicillin-binding proteins (PBPs) are key enzymes that interact with beta-lactam antibiotics, including penicillins. Their mechanisms often involve the formation of an acyl-enzyme intermediate, which can then be hydrolyzed to this compound.

Role of Penicillin-Binding Proteins in this compound Formation and Turnover

Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the synthesis and cross-linking of peptidoglycan, the primary component of the bacterial cell wall taylorandfrancis.compsu.edumdpi.comwikipedia.org. PBPs share structural and mechanistic similarities with serine beta-lactamases, including an active site serine residue biomolther.orguliege.beresearchgate.net. Like beta-lactamases, PBPs can acylate their active site serine with beta-lactam antibiotics, forming a penicilloyl-enzyme intermediate mdpi.comnih.govpsu.eduwikipedia.orguliege.be. However, a key difference lies in the turnover of this intermediate. In most PBPs, the acyl-enzyme intermediate is relatively stable and hydrolyzes very slowly, if at all, leading to the effective and often irreversible inhibition of the PBP mdpi.comnih.govuliege.be. This inhibition disrupts peptidoglycan synthesis, ultimately leading to bacterial cell death taylorandfrancis.compsu.edu. In some instances, PBPs can function as low-efficiency beta-lactamases, capable of hydrolyzing penicillins to this compound, albeit at much slower rates compared to dedicated beta-lactamases uliege.becolab.ws. The binding of this compound itself to PBPs has also been observed, suggesting a potential role in product inhibition or regulation researchgate.net.

Kinetic Characterization of Enzymatic this compound Production

The enzymatic hydrolysis of penicillins to this compound by beta-lactamases can be kinetically characterized by parameters such as the Michaelis constant () and maximum velocity (). These parameters provide insight into the enzyme's affinity for the substrate and its catalytic efficiency. For instance, studies on E. coli K18 β-lactamase have determined kinetic parameters for various penicillin substrates.

Table 1: Kinetic Parameters of E. coli K18 β-Lactamase with Different Penicillin Substrates

| Substrate | (µM) | (µM/min) | (µM/min/µM) |

| Penicillin G | 141.7 ± 8.9 | 129.3 ± 3.6 | 0.91 |

| Piperacillin | 100 ± 9.4 | 50.3 ± 2.0 | 0.50 |

| Carbenicillin (B1668345) | 12.6 ± 0.5 | 39.3 ± 4.6 | 0.30 |

| Ampicillin (B1664943) | 179 ± 43.9 | 46.3 ± 3.6 | 0.26 |

| Oxacillin | 75.9 | (Not specified) | (Not specified) |

Note: Data adapted from academicjournals.org. for Oxacillin was not specified in the source.

The ratio, often referred to as the catalytic efficiency, indicates that Penicillin G is the most efficient substrate for this particular β-lactamase among those tested academicjournals.org. Automated methods exist for measuring these kinetic parameters from single progress curves of hydrolysis nih.gov. Other studies have reported and values for different beta-lactamases and substrates, highlighting variations in catalytic efficiency researchgate.netresearchgate.net.

Non-Enzymatic Pathways of this compound Generation

This compound can also be generated through non-enzymatic chemical hydrolysis of the beta-lactam ring. Penicillins are susceptible to degradation in aqueous solutions, particularly under conditions of extreme pH. Inactivation occurs readily in solutions with a pH below 4 or above 9 at room temperature annualreviews.orginchem.org. Under alkaline conditions, hydroxide (B78521) ions act as nucleophiles, attacking the carbonyl carbon of the beta-lactam ring. This nucleophilic attack leads to the opening of the strained four-membered ring, forming this compound annualreviews.orginchem.orgslideshare.net. Acidic conditions can also promote hydrolysis, though generally at slower rates than alkaline hydrolysis annualreviews.orginchem.org. Metal ions, such as copper or zinc, can also catalyze the hydrolysis of penicillins annualreviews.orginchem.org. These chemical degradation pathways contribute to the loss of antibiotic activity over time, especially when the drugs are not stored properly.

Biochemical and Molecular Impact of Penicilloate in Microbial Systems

Penicilloate's Contribution to Bacterial Antibiotic Resistance Phenotypes

The primary contribution of This compound (B82564) to bacterial antibiotic resistance is as the inactive end-product of β-lactamase activity. This enzymatic inactivation is a cornerstone of resistance to penicillin-class antibiotics in numerous bacterial species. researchgate.netwikipedia.org The production of β-lactamases allows bacteria to hydrolyze the four-atom β-lactam ring, a critical structural component for the antibiotic's function. wikipedia.orgresearchgate.net This hydrolysis effectively neutralizes the antibiotic, preventing it from reaching its target: the penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis. news-medical.netnih.gov The resulting penicilloic acid lacks the ability to inhibit these essential enzymes, thereby allowing the bacteria to survive and proliferate in the presence of the antibiotic. youtube.com

While the formation of this compound is the hallmark of this resistance mechanism, the molecule itself can have further implications. Research has indicated that penicilloic acid derivatives can act as competitive inhibitors of β-lactamases. taylorandfrancis.com This suggests a potential feedback mechanism where the product of the enzymatic degradation can influence the activity of the resistance-conferring enzyme. However, the clinical significance of this inhibition is likely limited due to the high concentrations of β-lactam antibiotics typically administered. taylorandfrancis.com

This compound as a Marker of Beta-Lactamase Activity in Research Contexts

The generation of this compound is a direct and measurable consequence of β-lactamase activity. This has led to the development of various assays that use the detection of this compound or its byproducts to quantify β-lactamase production in bacteria. These methods are invaluable tools in both clinical diagnostics and fundamental research on antibiotic resistance.

Several distinct methodologies have been established:

Chromogenic Methods: These assays utilize a chromogenic cephalosporin (B10832234) substrate, such as nitrocefin, which changes color upon hydrolysis of its β-lactam ring. microbiologyinfo.com This color change provides a rapid and sensitive visual indication of β-lactamase activity.

Acidimetric Methods: The hydrolysis of the β-lactam ring of penicillin results in the formation of penicilloic acid, which possesses a carboxyl group. uomosul.edu.iq This acidification of the local environment can be detected using a pH indicator. A color change in the indicator signifies the production of this compound and, therefore, the presence of β-lactamase.

Iodometric Methods: This technique is based on the ability of penicilloic acid to reduce iodine, while penicillin itself does not. uomosul.edu.iq In the presence of a starch indicator, a solution containing iodine is blue-black. When β-lactamase is active and produces this compound, the iodine is reduced, leading to the disappearance of the blue-black color.

These detection methods offer researchers and clinicians a means to rapidly assess the resistance profile of bacterial isolates, guiding therapeutic choices and advancing the understanding of resistance mechanisms.

| Method | Principle | Indicator/Substrate | Positive Result |

| Chromogenic | Hydrolysis of a chromogenic cephalosporin by β-lactamase causes a color change. | Nitrocefin | Change in color (e.g., yellow to red) microbiologyinfo.com |

| Acidimetric | The carboxyl group of penicilloic acid lowers the pH of the medium. | pH indicator (e.g., phenol (B47542) red) | Color change indicating a drop in pH youtube.com |

| Iodometric | Penicilloic acid reduces iodine, leading to a loss of color in a starch-iodine complex. | Starch-iodine complex | Disappearance of the blue-black color uomosul.edu.iq |

Interactions of this compound and its Analogs with Microbial Enzymes and Receptors (excluding clinical human targets)

Beyond its role as an inert product of antibiotic inactivation, this compound and its analogs can interact with microbial enzymes. As previously mentioned, a notable interaction is the competitive inhibition of β-lactamases by penicilloic acid derivatives. taylorandfrancis.com This interaction occurs at the active site of the enzyme, where the this compound molecule competes with the intact β-lactam antibiotic. While the affinity of this compound for the active site is generally lower than that of the antibiotic substrate, this interaction demonstrates that the hydrolyzed product is not entirely devoid of biochemical activity within the microbial milieu.

The primary targets of the parent penicillin compounds are the penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. news-medical.nettaylorandfrancis.com The interaction of penicillin with a PBP involves the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate, which inactivates the enzyme. juniperpublishers.com In the case of β-lactamases, a similar acyl-enzyme intermediate is formed, but it is rapidly hydrolyzed to release this compound and regenerate the active enzyme. taylorandfrancis.com

Research into penicillin analogs has also shed light on interactions with other microbial enzymes. For instance, certain synthetic penicillin derivatives have been shown to inhibit E. coli MurC, an essential enzyme in the early stages of peptidoglycan biosynthesis. nih.govresearchgate.net While these are not direct interactions of this compound itself, they highlight the potential for the core structure, which this compound is derived from, to interact with various microbial targets. The study of these interactions is crucial for understanding the full spectrum of biochemical effects of β-lactam antibiotics and their metabolites within bacterial systems.

Advanced Structural, Spectroscopic, and Computational Investigations of Penicilloate

Spectroscopic Analysis of Penicilloate (B82564) Formation Kinetics and Intermediates

Spectroscopic methods offer powerful tools for monitoring chemical reactions in real-time, identifying transient intermediates, and characterizing final products. The formation of this compound from penicillin involves the opening of the β-lactam ring, a process influenced by various factors such as pH, temperature, and the presence of catalysts.

Ultraviolet-Visible Spectroscopy Applications

Ultraviolet-Visible (UV-Vis) spectroscopy has been employed to track the degradation kinetics of penicillins, including the formation of this compound. The characteristic chromophores within penicillin molecules and their degradation products exhibit distinct absorbance patterns in the UV-Vis spectrum. Studies have utilized UV-Vis spectrophotometry to measure the rates of penicillin degradation in aqueous solutions under different conditions, such as varying pH and the presence of additives like sucrose (B13894). For instance, the degradation rate of benzylpenicillin in aqueous sucrose solutions was found to be directly proportional to the hydroxide (B78521) ion concentration within a specific pH range chinayyhg.com. This method allows for the quantification of penicilloic acid and penicilloyl ester derivatives through spectrophotometric assays, distinguishing them from intact penicillins chinayyhg.com. The stability of penicillin G and carbenicillin (B1668345) in pure water was also assessed using UV-Vis coupled with mass spectrometry, revealing complete hydrolysis of these compounds within seven days at room temperature, indicating a loss of antibiotic activity koreascience.kr.

Nuclear Magnetic Resonance Spectroscopy for Reaction Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation and reaction mechanism studies. It provides detailed information about the atomic connectivity and environment within molecules, making it invaluable for identifying intermediates and confirming reaction pathways in penicillin degradation. For example, NMR studies have been used to characterize degradation products of penicillin G, alongside HPLC-MS, to identify key intermediates in biodegradation processes semanticscholar.orgresearchgate.net. In the context of chemical synthesis, NMR has been crucial for confirming the structure of synthesized this compound derivatives and intermediates, such as in the synthesis of penicillin isomers illinois.edu. Furthermore, NMR has been employed to study the epimerization of penicilloic acid derivatives, providing insights into the dynamic processes occurring in solution researchgate.net. Studies have also utilized NMR to analyze the degradation of benzylpenicillin, identifying products like N-formyl-D-penicillamine and benzylpenicillenic acid disulfide core.ac.uk.

Mass Spectrometry in this compound Research

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS or UHPLC-MS/MS), is indispensable for identifying and quantifying penicillin and its metabolites, including this compound. This technique provides precise molecular weight information and fragmentation patterns, enabling the identification of even low-concentration degradation products in complex matrices koreascience.krsemanticscholar.orgnih.govchromatographyonline.comnih.govacs.orgnih.govglobalresearchonline.net. For instance, UHPLC-MS/MS has been used to identify ampicillin (B1664943) penicilloic acid and other metabolites in human urine samples nih.gov. Studies on the degradation of amoxicillin (B794) have identified amoxicillin penicilloic acid as a major transformation product, with its stability and subsequent transformation into other products being pH-dependent nih.gov. MS has also been used to characterize minor determinant mixtures for penicillin skin testing, including this compound core.ac.uk. The analysis of penicillin G degradation in various environmental conditions has consistently identified penicilloic acid as a major metabolite using UHPLC-MS/MS acs.org.

Computational Studies on this compound Reactivity and Conformational Dynamics

Computational chemistry provides a theoretical framework to complement experimental observations, offering insights into reaction mechanisms, energy barriers, and molecular interactions that are difficult to probe directly.

Quantum Chemical Approaches to this compound Reaction Pathways

Quantum chemical methods, particularly Density Functional Theory (DFT), have been extensively applied to elucidate the reaction pathways and kinetics of penicillin hydrolysis, leading to this compound formation. These studies aim to understand the role of various factors, such as temperature and pH, in influencing these processes. DFT calculations have predicted that the hydrolysis of penicillin G involves the opening of the β-lactam ring, with the carboxyl group playing a crucial role in hydrogen transfer researchgate.netnih.gov. These theoretical models have successfully predicted rate constants that are in good agreement with experimental values, suggesting their utility in developing predictive models for antibiotic persistence in different environmental conditions researchgate.netnih.gov. Furthermore, quantum chemical calculations have been used to investigate the acylation mechanism of β-lactamases with penicillin G, exploring different reaction paths and identifying energy barriers acs.org. Theoretical studies also suggest that the hydrolysis of penicillin into this compound involves a serine residue performing a nucleophilic attack on the carbonyl carbon of the β-lactam ring, forming an acyl-enzyme intermediate that is subsequently cleaved by water uliege.benih.gov.

Molecular Dynamics Simulations of this compound-Enzyme Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying the conformational dynamics of molecules and their interactions with biological targets, such as penicillin-binding proteins (PBPs) and β-lactamases. While direct simulations of this compound-enzyme interactions are less common in the retrieved literature compared to studies on penicillins themselves, the principles apply to understanding how hydrolysis products might interact or how enzymes process the antibiotic. MD simulations have been used to analyze the binding modes of novel β-lactone inhibitors to PBPs, providing insights into protein-ligand interactions and active site dynamics nih.govnih.gov. Studies on β-lactamases have employed MD simulations to understand the catalytic mechanisms and the role of active site residues in hydrolysis acs.orgnih.govnagahama-i-bio.ac.jp. For example, MD simulations have been used to refine binding modes and assess the stability of complexes between β-lactam antibiotics and PBPs, offering a dynamic perspective on enzyme inhibition biorxiv.orgbiomedpharmajournal.orgrsc.org. These simulations help in understanding the structural basis for enzyme activity and inhibition, which is relevant for comprehending how enzymes like β-lactamases process penicillin to form this compound.

Compound List:

this compound

Penicillin G

Amoxicillin

Benzylpenicillin

Ampicillin

Carbenicillin

Penillic acid

Penilloic acid

Penicillamine disulfide

Amoxicillin penicilloic acid

Ampicillin penicilloic acid

Benzylpenicillin penicilloic acid

Amoxicillin 2',5'-diketopiperazine

Amoxicillin penilloic acid

3-(4-hydroxyphenyl)pyrazinol

Penicilloic acid V

Cloxacilloic acid

Nafcilloic acid

Oxacilloic acid

Ampicilloic acid

Cloxacillin

Nafcillin

Oxacillin

Penicillin V

Tazobactam

Ticarcillin this compound

Enamine intermediate

Penicilloyl enzyme

N-formyl-D-penicillamine

Benzylpenicillenic acid disulfide

N-acetylmuramyl

N-acetylglucosaminyl

Chemical Synthesis and Modifications of Penicilloate and Its Derivatives

Methodologies for the Synthesis of Penicilloate (B82564) and its Analogs

The synthesis of this compound and its derivatives has been a subject of chemical research since the early days of penicillin chemistry. Initial efforts were aimed at confirming the structure of penicillin, and later, syntheses were developed for various applications, including the preparation of standards for allergy testing and as intermediates for novel antibiotics.

A straightforward method for producing this compound involves the alkaline hydrolysis of penicillin. For instance, this compound for use in penicillin allergy skin testing can be prepared by reacting penicillin G with sodium hydroxide (B78521) at a controlled pH, followed by neutralization. karger.com This process cleaves the β-lactam ring to yield the corresponding this compound. researchgate.netnih.gov

During the intense research efforts to determine the structure of penicillin, various penicilloates were synthesized by research groups at Imperial College, Oxford, and Merck. psu.edu These early syntheses were pivotal in confirming the thiazolidine-oxazolone structure, which was a competing theory to the now-accepted β-lactam structure. psu.edu

A significant achievement in the field was the total synthesis of penicillin V by John C. Sheehan. uoi.gr This landmark synthesis involved the cyclization of a penicilloic acid precursor to form the strained β-lactam ring. uoi.gr The retrosynthetic analysis of penicillin V identifies penicilloic acid as a key intermediate, highlighting the importance of this compound synthesis in the broader context of penicillin chemistry. uoi.gr Sheehan's work demonstrated that the challenging closure of the β-lactam ring from a this compound derivative was possible using novel carbodiimide (B86325) reagents. uoi.gr

More recent synthetic methodologies focus on creating novel analogs of this compound for various research purposes. For example, the synthesis of penicillin-triazole conjugates involves the use of 6-aminopenicillanic acid (6-APA) as a starting material. acs.orgnih.gov The process includes the protection of the carboxylic acid group, conversion of the amino group to an azide, and subsequent reaction with various alkynes to form triazole derivatives. acs.orgnih.gov Deprotection then yields the final this compound-like structures. acs.orgnih.gov

Another approach involves the modification of the 6-amino group of 6-APA with other moieties, such as an additional β-lactam ring, to create novel penicillanic acid derivatives. mdpi.com These syntheses often employ standard amide coupling methodologies to link the desired functional group to the 6-APA nucleus. mdpi.com

The synthesis of specific this compound esters, such as the α-methyl ester, has also been described. dss.go.th These esters can be prepared from the corresponding this compound by reaction with diazomethane (B1218177) after forming a copper salt. dss.go.th

| Starting Material | Reagents | Product | Reference |

| Penicillin G | Sodium Hydroxide, Hydrochloric Acid | This compound | karger.com |

| Penicilloic acid precursor | Diisopropylcarbodiimide | Penicillin V | uoi.gr |

| 6-Aminopenicillanic acid (6-APA) | Benzyl alcohol, Thionyl chloride, Trifluoromethanesulfonyl azide, Substituted alkynes, Pd/C | Penicillin-triazole conjugates | acs.orgnih.gov |

| 6-APA | Methyl acetoacetate, Benzyl bromide | (2S,5R,6R)-Benzyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate | mdpi.com |

| This compound | Copper sulfate, Diazomethane | α-Methyl this compound ester | dss.go.th |

| 6-Phthalimidopenicillinate ester | Phosphorus pentachloride, Methanol (B129727) | α-Methyl 6-phthalimidothis compound ester | core.ac.uk |

Elucidation of Novel this compound Derivatives and Their Formation Pathways

The degradation of penicillins under various conditions leads to a variety of this compound derivatives and related compounds. Understanding these formation pathways is critical for predicting the stability of penicillin-based drugs and for identifying potential antigenic determinants involved in allergic reactions.

One of the primary degradation pathways for penicillins is hydrolysis of the β-lactam ring, which directly forms the corresponding penicilloic acid. researchgate.netalliedacademies.org This reaction can be catalyzed by acids, bases, or enzymes like β-lactamases. researchgate.netnih.govalliedacademies.org Under basic conditions, penicilloic acid is the major initial product, which can then undergo further reactions such as decarboxylation to form penilloic acid. alliedacademies.org In acidic conditions, while penicilloic acid is formed, the predominant product is often penillic acid. alliedacademies.org

The interaction of penicillins with other molecules can lead to the formation of novel this compound derivatives. For example, in the presence of carbohydrates like sucrose (B13894) in neutral or alkaline solutions, penicillins can form sucrose this compound esters. chinayyhg.com This occurs via a nucleophilic displacement reaction where the hydroxyl groups of sucrose attack the β-lactam ring. chinayyhg.com Kinetic studies have shown that the sucrose-catalyzed hydrolysis of penicillins to penicilloic acids proceeds through the intermediate formation of these penicilloyl sucrose esters. chinayyhg.com

Metal ions can also catalyze the degradation of penicillins, leading to this compound-related structures. For instance, the degradation of various penicillins in the presence of Zn(II) ions in methanol results in the formation of the corresponding penamaldic derivative. researchgate.net This process is believed to occur through the formation of a penicillin-metal ion complex, followed by the hydrolytic opening of the β-lactam ring. researchgate.net

A novel degradative pathway for β-lactam antibiotics was proposed following a stability study of piperacillin/tazobactam. This study led to the isolation and characterization of a dimeric impurity, identified as a penicilloic acid-piperacillin dimer. nih.gov This finding suggests a more complex degradation cascade than previously understood and was applied to develop a new synthesis for acetylated penicilloic acid, a known related substance of piperacillin. nih.gov

Furthermore, the reaction of benzylpenicillin ester with phosphorus pentachloride at elevated temperatures can yield benzylisopenillic acid ester and its disulfide. core.ac.uk Isopenillic acids were among the early degradation products studied to elucidate the structure of penicillin. core.ac.uk

The formation of "bora-penicilloates," which are boronic acid analogs of this compound, has been studied in the context of their interaction with β-lactamases. acs.org These compounds are designed to mimic the transition states of β-lactam hydrolysis. acs.org

| Penicillin Derivative | Formation Condition/Reactant | Resulting this compound Derivative | Reference |

| Penicillins | Alkaline hydrolysis | Penicilloic acid | alliedacademies.org |

| Penicillins | Acidic conditions | Penicilloic acid, Penillic acid | alliedacademies.org |

| Penicillins | Sucrose (neutral/alkaline) | Sucrose this compound esters | chinayyhg.com |

| Penicillins | Zn(II) ions in methanol | Penamaldic derivative | researchgate.net |

| Piperacillin | Degradation | Penicilloic acid-piperacillin dimer | nih.gov |

| Benzylpenicillin ester | Phosphorus pentachloride | Benzylisopenillic acid ester | core.ac.uk |

| n-Heptylpenicillin | Mercuric chloride | D-penicillamine and caprylylaminoacetaldehyde | pageplace.de |

| 6-Phthalimidopenicillinate ester | Phosphorus pentachloride | α-Methyl 6-phthalimidothis compound ester | core.ac.uk |

Reactivity Studies of Synthesized this compound Analogs

The reactivity of this compound and its synthesized analogs is a key area of study, particularly concerning their role in penicillin allergy and their potential as inhibitors of β-lactamases.

This compound itself is considered a minor antigenic determinant in penicillin allergy. bsaci.orgnih.gov However, studies have shown that a significant percentage of patients with penicillin allergies may react specifically to this compound or penilloate. bsaci.org The reactivity of this compound in this context is related to its ability to act as a hapten, binding to proteins to form an immunogenic conjugate.

The cross-reactivity between different β-lactam antibiotics is a major clinical concern. Studies have investigated the cross-reactivity of this compound with other β-lactams. For example, aztreonam (B1666516), a monobactam antibiotic, has shown very little cross-reactivity with penicillin determinants, including this compound. capes.gov.brresearchgate.net In studies involving patients with IgE-mediated skin tests to various penicillin determinants, none showed reproducible reactivity to aztreonam reagents, which were analogous to penicillin, penicilloyl, and this compound. capes.gov.br This low cross-reactivity is attributed to the fact that antibodies to aztreonam tend to recognize the side chain rather than the core β-lactam structure. capes.gov.br

In contrast, there is a degree of cross-reactivity between penicillins and cephalosporins, which can be due to similarities in their core structures or side chains. karger.com Patients with a positive penicillin skin test, which may include reactivity to this compound, are at a greater risk of adverse reactions to cephalosporins. karger.com

The reactivity of this compound analogs has also been explored in the context of inhibiting β-lactamases. Sheehan's synthesis of penicillin V involved the cyclization of a this compound derivative. uoi.gr The key step was overcoming the competing azlactonization reaction by protecting the C-6 amino function with a trityl group, which allowed for the successful formation of the β-lactam ring using diisopropylcarbodiimide. uoi.gr This demonstrated the controlled reactivity of a this compound analog to achieve a desired synthetic outcome.

| This compound Analog | Reactivity Context | Findings | Reference |

| This compound | Penicillin allergy | Considered a minor antigenic determinant; some patients show specific reactivity. | bsaci.orgnih.gov |

| Aztreonam this compound analog | Cross-reactivity with penicillin | Very little to no cross-reactivity observed in patients with penicillin allergies. | capes.gov.brresearchgate.net |

| Cephalosporins | Cross-reactivity with penicillin determinants | Increased risk of adverse reactions in patients with positive penicillin skin tests. | karger.com |

| Trityl-protected this compound | Synthesis of Penicillin V | Successful cyclization to form the β-lactam ring using diisopropylcarbodiimide. | uoi.gr |

Analytical Methodologies for Research Oriented Detection and Quantification of Penicilloate

Chromatographic Techniques for Penicilloate (B82564) Separation and Analysis

Chromatographic methods are fundamental for separating penicilloates from parent penicillins and other matrix components, enabling their subsequent identification and quantification. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a predominant technique in this domain.

Reversed-Phase HPLC (RP-HPLC): This technique commonly utilizes stationary phases such as C18 or C8 columns. The mobile phase typically consists of a mixture of aqueous buffers (often acidified with formic acid or buffered with phosphate (B84403) or acetate) and organic solvents like acetonitrile (B52724) or methanol (B129727), employed in either isocratic or gradient elution modes rsc.orgnih.gov. RP-HPLC methods are designed to achieve separation between penicillins and their this compound degradation products, ensuring analytical specificity rsc.orgoup.com.

Detection: While UV detection can be used, its utility for some penicillins and their derivatives is limited due to weak chromophores nih.gov. Consequently, Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are increasingly coupled with HPLC (LC-MS, LC-MS/MS) to provide enhanced sensitivity, selectivity, and confirmatory capabilities for trace analysis of penicillins and related compounds, including penicilloates nih.govnih.govresearchgate.netresearchgate.netoptica.orgpsu.eduelectrochemsci.org.

Sample Preparation: Effective sample preparation, often involving Solid-Phase Extraction (SPE), is critical for removing interfering substances from complex matrices (e.g., biological fluids, food products) and for concentrating the analytes prior to chromatographic analysis nih.govnih.govresearchgate.netresearchgate.netoptica.orgpsu.eduelectrochemsci.orgnih.gov. Molecularly Imprinted Polymers (MIPs) have also been developed for selective SPE of penicillins researchgate.net.

Gas Chromatography (GC): GC can be employed, but it typically requires derivatization of penicillins due to their inherent non-volatility and thermal instability bsaci.orgnih.gov.

Table 6.1.1: Common Chromatographic Parameters for this compound and Related Compound Analysis

| Technique | Stationary Phase | Mobile Phase Components | Detection Method | Analyte(s) | Matrix | Key Performance Metric | Source Index |

| RP-HPLC | Reversed-phase material (e.g., C18) | Buffer, Acetonitrile/Methanol (e.g., 55% Methanol + 0.1% Formic Acid) | UV, LC-MS/MS | Azlocillin-penicilloic acid | Urine | Separation from parent compound | oup.com |

| RP-HPLC | C18 | Water + Buffer (e.g., 0.1% Formic Acid) | UV | Penicillins (interference from penicilloates avoided) | Various | Specificity for intact penicillins | rsc.org |

| RP-HPLC | C18 | Water + Acetonitrile/Methanol | UV, MS, MS/MS | Penicillins, Penicilloates (implied) | Food Matrices | Separation | nih.gov |

| LC-MS/MS | OASIS HLB | Acetonitrile eluent (after SPE) | MS/MS | Penicilloic acid, Penillic acid (metabolites of Penicillin G) | Citrus Fruits | Absolute recoveries 50-75% | psu.edu |

| LC-MS/MS | Various (e.g., C18) | Various | MS/MS | Penicillins, Penicilloates (implied) | Biological Fluids (Serum, ISF) | LOD ≈ 0.003 mg L−1, LOQ ≈ 0.01 mg L−1 (for penicillins) | thermofisher.com |

| LC-MS/MS | C18 | Phosphate buffer, Acetonitrile | MS/MS | Penicillin G, Penicilloates (implied) | Animal Tissues | Excellent peak shape and resolution | optica.org |

| LC-ESI-MS/MS | Not specified | Not specified | ESI-MS/MS | Penicillins, Benzyl (d7-phenyl) penicillate (internal standard) | Honey | LODs for penicillins 0.028-0.25 μg/kg, Confirmation limits 0.14-0.52 μg/kg | electrochemsci.org |

High-Performance Liquid Chromatography Applications

HPLC finds extensive application in the analysis of penicilloates, particularly in research settings for monitoring degradation, impurity profiling, and in biological fluid analysis.

Biological Fluid Analysis: HPLC methods have been developed for the determination of penicilloates in biological matrices such as urine and serum oup.comthermofisher.com. For instance, an RP-HPLC method using gradient elution was established for the determination of azlocillin (B1666447) and its penicilloic acid metabolite in human urine oup.com. Studies on penicillins in serum and interstitial fluid have reported method validation parameters like linearity (0.0015–10 mg L−1), accuracy (93–104%), and high sensitivity with limits of detection (LOD) and quantification (LOQ) in the low mg L−1 range thermofisher.com.

Pharmaceutical Analysis: HPLC is employed to monitor penicilloates as degradation products or impurities in pharmaceutical formulations and raw materials, ensuring product quality and stability rsc.orgnih.gov.

Method Validation: The robustness of HPLC methods for this compound analysis is typically assessed through parameters such as linearity, accuracy, precision, LOD, and LOQ rsc.orgresearchgate.netelectrochemsci.orgbsaci.orgthermofisher.com. Rapid chromatographic separations, achieving analysis within minutes, are also a focus of development thermofisher.com.

LC-MS/MS Integration: The combination of HPLC with MS/MS detection significantly enhances the ability to quantify penicilloates and related compounds at trace levels, providing high sensitivity and specificity, which is crucial for complex sample matrices researchgate.netresearchgate.netoptica.orgpsu.eduelectrochemsci.org.

Development of Advanced Assays for In Vitro Detection of this compound

Advanced in vitro assays have been developed, particularly in the field of penicillin allergy diagnostics, which involve detecting antibodies or cellular responses related to penicillin and its determinants, including this compound. Biosensors are also emerging for direct detection of penicillin hydrolysis products.

Immunoassays (ELISA, LFIA, RAST): These assays are primarily used to detect specific IgE antibodies in serum, indicating penicillin allergy. This compound, along with other penicillin derivatives like penicilloyl and penilloate, serves as a minor determinant antigen in these assays oup.comnih.govaaaai.orgscience.govferrerpharma.com.au.

ELISA (Enzyme-Linked Immunosorbent Assay): A common plate-based method that quantifies soluble substances by immobilizing antigens and using enzyme-linked antibodies oup.comthermofisher.com. It relies on specific antibody-antigen interactions and the measurement of enzyme activity thermofisher.com.

Lateral Flow Immunoassay (LFIA): Represents a point-of-care diagnostic tool for rapid screening of penicillin allergy, offering visual results researchgate.netnih.gov. Studies have reported detection limits of 0.3 IU/mL (0.72 µg/L) and dynamic ranges up to 10 IU/mL nih.gov.

Challenges: While specific, current in vitro IgE assays for penicillin allergy can have limitations in sensitivity (around 19.3% summary sensitivity), although specificity remains high (around 97.4%) oup.com.

Biosensors: Biosensor technology offers direct detection of penicillin and its enzymatic breakdown products, including this compound.

Enzymatic Biosensors: These typically involve immobilizing penicillinase onto a sensor surface. The enzyme catalyzes the hydrolysis of penicillin, producing this compound and hydrogen ions researchgate.netoptica.orgelectrochemsci.org.

Potentiometric Biosensors: Utilize changes in pH or ion concentration to detect the enzymatic reaction. Silver nanoparticles are often employed to enhance electron transfer and improve sensor performance, demonstrating good specificity and reproducibility for penicillin detection researchgate.netelectrochemsci.org.

Liquid Crystal Biosensors: Fiber-based biosensors incorporating pH-sensitive liquid crystals can detect the pH shifts associated with penicillinase activity optica.org.

Microneedle Biosensors: Early research indicates the potential for microneedle biosensors to measure penicillin concentrations in biological fluids in real-time, offering a minimally invasive approach for monitoring bioanalysis-zone.com.

Cellular Assays: The ELISPOT assay is employed to detect penicillin-specific T cells, providing insight into non-IgE-mediated allergic responses bsaci.org.

Table 6.3.1: Advanced In Vitro Assays for this compound-Related Detection

| Assay Type | Principle | Detection Target | Key Components / Reagents | Performance Metrics | Source Index |

| Immunoassays (General) | Antibody-antigen binding, detection of enzyme-linked antibodies or IgE. | Specific IgE antibodies against penicillin determinants (including this compound). | Immobilized penicillin antigens (penicilloyl, this compound, penilloate, etc.), enzyme-conjugated antibodies, reporter enzyme substrates. | Sensitivity: ~19.3% (summary); Specificity: ~97.4% (summary) oup.com. | oup.comthermofisher.comnih.govaaaai.orgferrerpharma.com.aunih.govscispace.com |

| ELISA | Plate-based assay detecting soluble substances via enzyme-linked antibodies. | Specific IgE antibodies. | Immobilized penicillin antigens, enzyme-conjugated antibodies. | Quantifies specific proteins/antibodies. | oup.comthermofisher.com |

| Lateral Flow Immunoassay (LFIA) | Rapid, visual detection at point-of-care. | Penicillin G allergy screening. | Penicillin G antigens, enzyme-conjugated antibodies, LF strip. | Detection Limit: 0.3 IU/mL (0.72 µg/L); Dynamic Range: 0.3-10 IU/mL nih.gov. | researchgate.netnih.gov |

| Biosensors (Enzymatic) | Detection of penicillin via enzymatic hydrolysis (penicillin → this compound + H⁺) using immobilized penicillinase. | Penicillin, indirectly this compound formation. | Immobilized Penicillinase, silver nanoparticles (for electron exchange), potentiometric electrodes or LC. | Linear dynamic range for Penicillin G: 100 μM - 100 mM researchgate.netelectrochemsci.org; Slope: 135 mV/decade electrochemsci.org; Reproducibility: RSD < 4% researchgate.netelectrochemsci.org. | researchgate.netoptica.orgelectrochemsci.orgbioanalysis-zone.com |

| ELISPOT Assay | Detection of cytokine secretion by T cells. | Penicillin-specific T cells. | Penicillin antigens, IFNγ detection. | Detects T-cell responses years after reaction bsaci.org. | bsaci.org |

Future Research Trajectories for Penicilloate Studies

Unexplored Non-Enzymatic Penicilloate (B82564) Pathways

While the hydrolytic opening of the β-lactam ring to form this compound is well-established, the intricate details of non-enzymatic degradation pathways under various conditions present fertile ground for further investigation. Penicillin's susceptibility to degradation is influenced by a range of factors, including pH, temperature, and the presence of metal ions or other chemical species.

Influence of Environmental and Biological Matrices: Current research often focuses on degradation in buffered solutions. Future studies could explore this compound formation in complex biological fluids (e.g., serum, intracellular environments) or environmental matrices (e.g., wastewater, soil), where the interplay of numerous components might lead to novel, uncharacterized degradation routes or influence existing ones. The presence of specific buffer species, varying ionic strengths, and the complex chemical milieu could significantly alter reaction kinetics and product profiles chinayyhg.comnih.govannualreviews.org.

Kinetic Modeling under Diverse Conditions: While general kinetic data exists for pH and temperature effects, detailed kinetic models for this compound formation under a broader spectrum of non-enzymatic conditions, including varying concentrations of catalysts like metal ions or specific organic molecules, remain to be fully developed. For instance, the catalytic effects of various metal ions (Cu²⁺, Zn²⁺, Fe³⁺) on penicillin hydrolysis are known, but their synergistic or antagonistic effects in mixed systems are less understood chinayyhg.comnih.gov.

Carbohydrate-Mediated Degradation: The acceleration of penicillin degradation by carbohydrates like sucrose (B13894) has been observed, suggesting specific reaction mechanisms involving ester formation. Further research could elucidate the precise pathways and the scope of this phenomenon with other sugars or polyols, potentially revealing new non-enzymatic routes or stabilizing/destabilizing interactions chinayyhg.com.

Table 1: Factors Influencing Penicillin Degradation to this compound

| Factor | Typical Conditions Favoring this compound Formation | Observed Effect on Degradation Rate | Notes |

| pH | Alkaline (pH > 9) | Increased | Generally faster than acidic hydrolysis; this compound is a major product chinayyhg.comannualreviews.org. |

| pH | Acidic (pH < 4) | Increased | Leads to complex reactions and various degradation products; penicilloic acid can convert to penilloic acid annualreviews.orguobasrah.edu.iqpku.edu.cn. |

| pH | Neutral to weakly acidic (pH 4-7) | Moderate | This compound formation occurs, often influenced by other factors uobasrah.edu.iqpku.edu.cn. |

| Temperature | Elevated temperatures | Increased | Accelerates hydrolysis and degradation rates nih.govmdpi.commdpi.com. |

| Metal Ions | Presence of Cu²⁺, Zn²⁺, Fe³⁺, etc. | Catalytic effect, increased rate | Can promote hydrolysis and oxidation; specific effects vary by ion chinayyhg.comnih.govannualreviews.org. |

| Carbohydrates | Presence of sugars (e.g., sucrose) | Accelerated degradation | Likely proceeds via nucleophilic pathways involving ester intermediates chinayyhg.com. |

| Nucleophiles | Presence of amines, alcohols | Increased rate | Aminolysis and alcoholysis are analogous to hydrolysis, forming different products chinayyhg.comannualreviews.org. |

Advanced Structural Elucidation of Transient this compound Intermediates

The degradation of penicillins to this compound can involve transient intermediates whose structures and reaction mechanisms are not fully characterized. Advanced analytical techniques are essential for capturing and understanding these short-lived species.

Time-Resolved Spectroscopy: Employing techniques such as ultrafast laser spectroscopy could provide real-time insights into the electronic and structural changes occurring during the initial stages of penicillin hydrolysis, potentially capturing fleeting intermediates like penicillenic acid or the transition states leading to this compound acs.org.

Advanced Mass Spectrometry and NMR: High-resolution mass spectrometry (HRMS) coupled with techniques like ion mobility spectrometry or advanced NMR methods (e.g., cryo-NMR, solid-state NMR) could offer detailed structural information on intermediates that are present at very low concentrations or have short lifetimes. Computational modeling, such as Quantum Mechanics/Molecular Mechanics (QM/MM) calculations, can complement experimental data by predicting reaction pathways and intermediate structures acs.orgresearchgate.net.

Mechanistic Studies of Non-Enzymatic Ring Opening: While β-lactamase action is understood to proceed via acyl-enzyme intermediates, the precise molecular events in non-enzymatic hydrolysis, including the stereochemistry and conformation of intermediates, require further detailed investigation to fully map the degradation landscape acs.org.

Novel Synthetic Strategies for this compound-Based Chemical Probes

This compound's established role as a hapten in penicillin allergy suggests its potential as a scaffold for developing chemical probes. These probes could be designed to investigate the mechanisms of penicillin hypersensitivity, detect penicillin residues, or even explore interactions with biological targets beyond the immune system.

Probes for Allergy Research: Synthesizing this compound derivatives functionalized with fluorescent tags, biotin, or other reporter molecules could create valuable tools for studying the binding of this compound to proteins, its presentation by antigen-presenting cells, and its interaction with T-cells and B-cells involved in allergic responses mdpi.comacs.orgresearchgate.netawi.de.

Development of Detection Reagents: Novel this compound conjugates could serve as highly specific reagents for the detection of penicillin or its degradation products in food safety, environmental monitoring, or clinical diagnostics. This might involve immobilizing this compound derivatives onto solid supports for biosensor development or creating antibodies against specific this compound conjugates.

Exploration of this compound as a Bioactive Scaffold: While this compound is generally considered inactive as an antibiotic, its unique thiazolidine-carboxylic acid structure, derived from the opened β-lactam ring, might possess latent biological activities or serve as a starting point for designing molecules with novel therapeutic properties. Synthetic strategies could focus on modifying the this compound core to explore interactions with enzymes or receptors, potentially leading to new classes of chemical entities.

Computational Predictions of this compound Interactions with Emerging Microbial Resistance Determinants

Understanding how this compound interacts with biological systems, particularly in the context of antibiotic resistance, can be advanced through computational approaches. While this compound is not an antibiotic, its structural relationship to penicillin and its formation by resistance enzymes (β-lactamases) provides a basis for such investigations.

In Silico Analysis of this compound-Target Interactions: Computational methods like molecular docking and molecular dynamics simulations can be employed to predict potential binding interactions between this compound and various microbial targets, including novel β-lactamases, modified penicillin-binding proteins (PBPs), or efflux pumps that contribute to antibiotic resistance uobasrah.edu.iqresearchgate.netnih.gov. This could reveal unexpected interactions or provide insights into the structural requirements for such binding.

Predicting Interactions with Resistance Enzyme Active Sites: Given that β-lactamases convert penicillin to this compound, computational studies could model the binding of this compound to the active sites of known and novel β-lactamases. This might help in understanding enzyme kinetics, deactivation mechanisms, or even in designing inhibitors that mimic or interfere with this compound's interaction with these enzymes. Boronic acid analogues, for instance, have been studied as tetrahedral intermediate analogues in β-lactamase inhibition nih.gov.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives: Computational SAR studies could guide the synthesis of this compound derivatives with specific properties, such as enhanced stability, altered reactivity, or the ability to interact with particular microbial components. This could be relevant for developing diagnostic tools or exploring potential therapeutic applications beyond antimicrobial activity.

The continued exploration of this compound through these diverse research avenues promises to enhance our understanding of antibiotic degradation, immune responses to pharmaceuticals, and potentially uncover novel applications for this penicillin metabolite.

Q & A

Q. How is penicilloate formed during the hydrolysis of penicillin derivatives, and what experimental methods confirm its structural identity?

this compound is generated via β-lactam ring hydrolysis in penicillin derivatives, catalyzed enzymatically (e.g., β-lactamases) or under acidic/basic conditions. Structural confirmation involves:

- Chromatographic analysis : HPLC or TLC to monitor reaction progress and isolate products .

- Spectroscopic characterization : NMR (¹H/¹³C) and IR spectroscopy to identify functional groups (e.g., carboxylate and thiazolidine rings) .

- Mass spectrometry : To determine molecular weight and fragmentation patterns .

Q. What biochemical assays are used to detect this compound in enzymatic studies, and how are they optimized?

- Acidimetric method : Measures pH changes during penicillin hydrolysis, where this compound formation reduces solution acidity .

- Fluorometric assays : Utilize fluorescent probes (e.g., nitrocefin) that bind to β-lactamases, with hydrolysis rates quantified via fluorescence shifts .

- Validation : Include controls (e.g., enzyme inhibitors like clavulanic acid) to confirm specificity .

Q. How can researchers design experiments to study this compound stability under varying physicochemical conditions?

- pH-dependent stability : Incubate this compound in buffers across a pH range (2–10) and quantify degradation via UV-Vis spectroscopy or HPLC .

- Temperature effects : Use accelerated stability testing (e.g., 40°C, 75% RH) with periodic sampling .

- Data interpretation : Apply kinetic models (e.g., first-order decay) to predict shelf-life .

Advanced Research Questions

Q. What structural insights into this compound-enzyme interactions can be derived from X-ray crystallography, and how are these data interpreted?

- Crystallographic workflows : Co-crystallize this compound with enzymes (e.g., CTX-M-14 β-lactamase) and resolve structures using synchrotron radiation .

- Key findings : Hydrogen bonding between this compound’s carboxylate group and active-site residues (e.g., Lys73, Ser130) reveals inhibition mechanisms .

- Limitations : Static structures may not capture dynamic binding processes; supplement with molecular dynamics simulations .

Q. How do contradictory data on this compound’s antibiotic potentiation effects arise, and what methodological strategies resolve them?

- Source of contradictions : Variability in assay conditions (e.g., enzyme isoforms, substrate concentrations) .

- Resolution strategies :

- Standardization : Adopt CLSI guidelines for β-lactamase assays .

- Meta-analysis : Aggregate data from multiple studies using PICOT frameworks to isolate variables (e.g., Population: E. coli strains; Intervention: this compound concentration) .

Q. What advanced spectroscopic techniques are employed to study this compound’s reactivity in metal-complexed environments?

- EXAFS/XANES : Probe metal-penicilloate coordination (e.g., ruthenocene conjugates) to assess electronic interactions .

- EPR spectroscopy : Detect radical intermediates during redox reactions .

- Data integration : Correlate spectral data with computational models (DFT) to predict reactivity .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure research questions on this compound’s role in antimicrobial resistance?

- Population (P) : Bacterial strains expressing β-lactamases.

- Intervention (I) : this compound derivatives as β-lactamase inhibitors.

- Comparison (C) : Existing inhibitors (e.g., tazobactam).

- Outcome (O) : Minimum inhibitory concentration (MIC) reduction.

- Time (T) : 24-hour incubation periods.

- Application : This framework ensures hypothesis specificity and aligns with systematic review protocols .

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships in in vitro studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.